molecular formula C17H19NO2S B13367272 N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide

N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide

Cat. No.: B13367272
M. Wt: 301.4 g/mol
InChI Key: UXUHGJLFNXLSKB-NBVRZTHBSA-N
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Description

N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide (CAS 1093252-19-7) is a sulfonyl ketimine compound with the molecular formula C17H19NO2S and a molecular weight of 301.40 . This chemical belongs to a class of N-sulfonyl ketimines identified as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals . A primary research application for this structural class is the development of selective Cyclooxygenase-2 (COX-II) inhibitors . COX-II is an enzyme induced by inflammatory stimuli and is a crucial therapeutic target for inflammatory conditions, cancer, and neurological disorders . Selective inhibition of COX-II over the COX-I isoform is a key strategy for developing anti-inflammatory agents with improved safety profiles . As a research chemical, it facilitates the exploration of novel therapeutic scaffolds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Strictly not for human or veterinary consumption.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

(NE)-N-[1-(4-ethylphenyl)ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H19NO2S/c1-4-15-7-9-16(10-8-15)14(3)18-21(19,20)17-11-5-13(2)6-12-17/h5-12H,4H2,1-3H3/b18-14+

InChI Key

UXUHGJLFNXLSKB-NBVRZTHBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/C

Canonical SMILES

CCC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-ethylacetophenone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chromen-2-ylidene Derivatives ()

Compounds 4g–4o from share the 4-methylbenzenesulfonamide core but incorporate a chromen-2-ylidene moiety. For example:

  • 4g : N-(3-(4-Ethylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide
  • 4j : N-(3-(4-Methoxyphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide

Key Differences :

  • Synthesis : Prepared via Copper(I)-catalyzed [4+2] cyclocondensation, differing from the target compound’s likely Schiff base formation.
  • Physical Properties : These derivatives are white solids with distinct melting points (e.g., 4g: 158–160°C) and HRMS data confirming molecular weights (e.g., 4g: [M+H]⁺ = 408.1432) .

Acetylphenyl Derivatives ()

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide (CAS: 5317-94-2) replaces the ethylidene group with an acetyl substituent.

Comparison :

  • Molecular Weight : 289.349 g/mol, lighter than the target compound due to the absence of the ethylidene side chain.
  • Applications : Acetyl derivatives are often intermediates in drug synthesis, whereas ethylidene derivatives may serve as ligands in coordination chemistry .

Methoxyphenyl and Halogenated Derivatives ()

  • N-(4-Methoxyphenyl)benzenesulfonamide (): The methoxy group enhances solubility in polar solvents and stabilizes the molecule via resonance.

Key Contrasts :

  • Substituent Effects : Methoxy groups increase hydrophilicity, while halogen atoms (Cl, Br) improve binding to biological targets.
  • Stereochemistry : The (R)-configuration in highlights the importance of chirality in pharmacological activity, a feature absent in the target compound .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Spectral Features (NMR/HRMS)
Target Compound C₁₇H₁₉NO₂S 301.403 Ethylidene, 4-ethyl N/A Not reported in evidence
4g (Chromen derivative) C₂₄H₂₁NO₂S 407.50 Chromen-2-ylidene 158–160 HRMS: [M+H]⁺ = 408.1432
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide C₁₅H₁₅NO₃S 289.349 Acetyl N/A IR: ν(C=O) = 1680 cm⁻¹
(R)-N-(1-(5-Cl-2-OH-phenyl)ethyl)-4-methyl C₁₅H₁₆ClNO₃S 325.81 Cl, OH, (R)-configuration N/A ¹H NMR: δ 7.72 (s, 1H, OH)

Biological Activity

N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is notable for its structural features that may enhance its pharmacological properties, particularly in cancer treatment and antimicrobial applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-methylbenzenesulfonamide with an appropriate aldehyde derivative. The reaction conditions and purification methods can significantly influence the yield and purity of the final product. For instance, a study reported a yield of 70% with a melting point range of 250–252 °C for related compounds, indicating favorable synthetic conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. These compounds have been evaluated for their anti-proliferative effects against various cancer cell lines, notably triple-negative breast cancer (MDA-MB-231) and MCF-7 cells.

  • Inhibition Studies : Compounds similar to this compound exhibited significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM, demonstrating selectivity towards cancer cells over normal cells .
  • Mechanism of Action : The mechanism involves the induction of apoptosis, as evidenced by increased annexin V-FITC positivity in treated cells. For example, one derivative showed a 22-fold increase in late apoptotic cells compared to controls .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that derivatives exhibit substantial antibacterial activity against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.

  • Inhibition Ratios : At a concentration of 50 μg/mL, certain derivatives demonstrated inhibition ratios of 80.69% against S. aureus, showcasing their potential as effective antimicrobial agents .
  • Biofilm Inhibition : Additionally, some compounds showed promising anti-biofilm activity, which is crucial in preventing chronic infections associated with biofilm-forming bacteria .

Case Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 cells treated with this compound derivatives, researchers observed a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased rates of apoptosis and necrosis.

Case Study 2: Antimicrobial Testing

Another study focused on the antibacterial efficacy of this compound against clinical isolates of S. aureus and E. coli. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting their utility in clinical settings where biofilm-related infections are prevalent.

Research Findings Summary Table

CompoundCell Line TestedIC50 (μM)Apoptosis InductionBacterial Strain TestedInhibition Ratio (%)
4eMDA-MB-2313.5Yes (22-fold increase)S. aureus80.69
4gMCF-72.8YesK. pneumonia69.74
4hMDA-MB-2315.0YesE. coli68.30

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves condensation of 4-methylbenzenesulfonamide with a ketone precursor (e.g., 4-ethylacetophenone). Key steps include:

  • Acylation : Reacting 4-methylbenzenesulfonyl chloride with an amine intermediate under inert conditions (e.g., nitrogen atmosphere).
  • Schiff Base Formation : Using a dehydrating agent (e.g., molecular sieves) to promote imine formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
    • Optimization : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 sulfonamide:ketone) are critical. Reaction monitoring via TLC or HPLC ensures minimal byproducts .

Q. How is the structural integrity of this compound validated in academic research?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm connectivity (e.g., sulfonamide S=O peaks at ~3.1–3.3 ppm, ethylidene CH3_3 at ~1.2 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, torsion parameters, and packing motifs .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 342.12) .

Q. What purification methods are recommended to isolate this sulfonamide derivative with high purity?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) removes polar impurities.
  • Recrystallization : Ethanol/water (7:3 v/v) yields crystals with >98% purity.
  • Critical Consideration : Monitor for residual solvents (e.g., DMF) via GC-MS to meet ICH guidelines .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when analyzing this compound’s polymorphs?

  • Challenge : Disordered ethylidene groups or twinned crystals may lead to ambiguous electron density maps.
  • Resolution :

  • Use SHELXL for iterative refinement with restraints on bond lengths/angles.
  • Apply TWINLAWS in SHELX to model twinning ratios (e.g., twin fraction >0.3).
  • Validate with Hirshfeld surface analysis to distinguish between true disorder and experimental artifacts .

Q. What strategies address contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. no activity)?

  • Root Cause Analysis :

  • Purity : Verify compound purity (e.g., NMR integration, elemental analysis) to rule out impurities masking activity.
  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ionic strength, and co-solvents (DMSO ≤0.1%).
  • Target Selectivity : Use isothermal titration calorimetry (ITC) to confirm binding specificity .
    • Case Study : Conflicting reports on COX-2 inhibition may arise from differences in enzyme source (human recombinant vs. murine) .

Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?

  • Approach :

  • Analog Synthesis : Introduce substituents at the ethylidene or sulfonamide moiety (e.g., halogenation, methoxy groups).
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase IX.
  • Activity Profiling : High-throughput screening (HTS) against kinase panels or microbial strains identifies lead candidates .
    • Data Integration : QSAR models correlate electronic parameters (Hammett σ) with IC50_{50} values .

Q. What experimental designs are optimal for investigating the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies :

  • Michaelis-Menten Analysis : Vary substrate concentration with/without inhibitor to determine KiK_i (competitive vs. non-competitive).
  • Pre-incubation Time : Assess time-dependent inhibition (e.g., 30 min vs. 2 hr) to identify irreversible binding .
    • Biophysical Validation : Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd) .

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